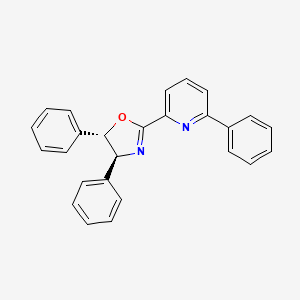

(4S,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

Description

(4S,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by its stereospecific (4S,5S) configuration and a 6-phenylpyridin-2-yl substituent. This compound belongs to the dihydrooxazole family, which is widely utilized in asymmetric catalysis and pharmaceutical research due to its rigid bicyclic structure and ability to act as a ligand or pharmacophore . Its molecular formula is C₂₆H₂₀N₂O (molecular weight: 364.45 g/mol), as confirmed by inventory listings and structural analyses . The compound is synthesized via stereoselective cycloaddition or substitution reactions, often starting from enantiomerically pure precursors like (S)-(+)-2-phenylglycinol to ensure high enantiomeric excess (99% ee) .

Properties

IUPAC Name |

(4S,5S)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O/c1-4-11-19(12-5-1)22-17-10-18-23(27-22)26-28-24(20-13-6-2-7-14-20)25(29-26)21-15-8-3-9-16-21/h1-18,24-25H/t24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGIOXAHQGYSFZ-DQEYMECFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral β-Amino Alcohol Preparation

The stereochemistry at C4 and C5 is established using enantiomerically pure β-amino alcohols. For example:

-

Mandelic Acid Derivatives : (1S,2S)-2-Amino-1,2-diphenylethanol, synthesized via Sharpless asymmetric aminohydroxylation of styrene derivatives, provides the (S,S) configuration.

-

Resolution Techniques : Racemic β-amino alcohols may be resolved using chiral acids (e.g., tartaric acid) or enzymatic methods.

Fluoroalkanesulfonyl Fluoride-Mediated Cyclization

A patent (WO2010015211A1) describes an optimized method using perfluorobutanesulfonyl fluoride (PFBSF) and 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane (DCM).

Procedure :

Carbodiimide Coupling

Alternative methods employ carbodiimides (e.g., DCC) with 1-hydroxybenzotriazole (HOBt) in DMF to form the oxazoline ring. However, this approach risks racemization and requires stringent temperature control.

Incorporation of the 6-Phenylpyridin-2-yl Substituent

The 2-position of the oxazole is functionalized with a 6-phenylpyridine group via:

Suzuki-Miyaura Coupling

Direct Cyclization with Prefunctionalized Aldehydes

-

Use 6-phenylpyridine-2-carbaldehyde in the initial cyclization step with the β-amino alcohol.

-

Limitations: Low yields due to steric hindrance from bulky substituents.

Optimization and Challenges

Stereochemical Integrity

-

Racemization Risk : Elevated temperatures or prolonged reaction times may epimerize C4/C5. Solutions include low-temperature cyclization (e.g., 0°C) and non-polar solvents (toluene).

-

Chiral Auxiliaries : Temporarily attached groups (e.g., Evans oxazolidinones) enhance stereocontrol but require additional deprotection steps.

Solvent and Base Selection

Yield Comparison of Methods

| Method | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| PFBSF/DBU Cyclization | PFBSF, DBU | DCM | 22°C | 93 |

| DCC/HOBt Coupling | DCC, HOBt | DMF | 0°C | 65 |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 80°C | 78 |

Scalability and Industrial Relevance

The PFBSF/DBU method is scalable (>100 g batches) with minimal byproducts, making it industrially viable. However, PFBSF’s environmental toxicity necessitates solvent recovery systems. Alternatives like polymer-supported bases or flow chemistry are under investigation .

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the aromatic rings or the oxazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

Chemistry

In the field of chemistry, (4S,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations:

- Building Block for Synthesis : It can be utilized in the synthesis of other functionalized heterocycles.

- Reactivity : The compound can undergo oxidation and reduction reactions to introduce new functional groups or modify existing ones.

Biology and Medicine

Research has indicated that compounds with similar structures exhibit significant biological activities. The potential applications of This compound in medicinal chemistry include:

- Antimicrobial Activity : Studies suggest that oxazoles can exhibit antimicrobial properties against various bacterial and fungal strains.

- Anticancer Properties : Compounds analogous to this oxazole have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in cancerous cells.

For instance, research on related compounds has shown their effectiveness as topoisomerase II inhibitors, which play a crucial role in cancer treatment by interfering with DNA replication processes .

Industrial Applications

In industry, this compound is being explored for its potential use in:

- Pharmaceutical Development : As an intermediate in the synthesis of novel drugs targeting various diseases.

- Material Science : Its unique properties may be advantageous in creating new materials with specific functionalities.

Case Study 1: Anticancer Activity

A study evaluated various derivatives of oxazoles for their cytotoxic effects against human cancer cell lines such as HCT15 (colorectal adenocarcinoma) and HeLa (cervical cancer). The results demonstrated that certain modifications to the oxazole structure significantly enhanced their anticancer activity through mechanisms involving DNA intercalation and topoisomerase inhibition .

Case Study 2: Antimicrobial Properties

Research on metal complexes derived from oxazoles showed increased antimicrobial efficacy compared to their ligand counterparts against several bacterial strains. This highlights the potential of modifying This compound to enhance its biological activity .

Mechanism of Action

The mechanism of action of (4S,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table summarizes key structural differences between the target compound and analogous dihydrooxazole derivatives:

Physicochemical Properties

- Solubility : The target compound’s phenylpyridinyl substituent increases hydrophobicity compared to methylpyridinyl analogs, necessitating organic solvents (e.g., DMF) for crystallization .

- Thermal Stability : Derivatives with rigid substituents (e.g., naphthyridinyl) exhibit higher melting points due to reduced conformational flexibility .

Commercial Availability and Cost

- The (4S,5S) isomer is priced at ¥930/100mg (99% ee), significantly costlier than (4R,5S) (¥372/100mg) or (4S,5R) (¥1,067/100mg), reflecting synthetic challenges in stereocontrol .

Biological Activity

(4S,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a synthetic compound characterized by its unique stereochemistry and molecular structure, which includes two phenyl groups and a pyridine moiety. Its molecular formula is C26H20N2O, with a molecular weight of approximately 376.45 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound belongs to the class of oxazoles, which are heterocyclic compounds featuring an oxygen and a nitrogen atom in a five-membered ring. The specific stereochemistry of this compound significantly influences its biological activity and chemical reactivity.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C26H20N2O |

| Molecular Weight | 376.45 g/mol |

| IUPAC Name | (4S,5S)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |

| Stereochemistry | (4S,5S) configuration |

Biological Activities

Preliminary studies indicate that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Compounds structurally similar to this compound have shown promising results against various microbial strains. For instance, derivatives of 4,5-dihydrooxazole have demonstrated broad-spectrum antifungal activity against Candida albicans and Cryptococcus neoformans with minimal inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL .

- Anticancer Potential : The presence of multiple aromatic rings in the structure may enhance interactions with biological targets such as enzymes involved in cancer progression. Research on similar compounds indicates potential anticancer properties through mechanisms that may involve the inhibition of specific pathways related to tumor growth.

- Anti-inflammatory Properties : Some studies suggest that oxazole derivatives can exhibit anti-inflammatory effects by modulating pathways associated with inflammation. This could be beneficial for conditions characterized by chronic inflammation.

Understanding the mechanism of action for this compound involves interaction studies that focus on its binding affinity to various biological targets. The unique structural features allow for specific interactions with enzymes and receptors in the body.

Case Study: Antifungal Activity

A study investigating the antifungal properties of related oxazole derivatives revealed that compounds A30-A34 exhibited excellent antifungal activity against Candida albicans with MIC values between 0.03 and 0.5 μg/mL. Notably, these compounds also demonstrated high metabolic stability in vitro . This suggests that this compound may similarly possess favorable pharmacokinetic properties.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful control of reaction conditions to ensure high yields and purity . Common methods include:

- Formation of the Oxazole Ring : Cyclization reactions involving amino alcohols and carboxylic acids.

- Introduction of Aromatic Rings : Utilizing Friedel-Crafts acylation or alkylation reactions.

- Chiral Resolution : Achieved through chiral catalysts or separation of diastereomers.

Q & A

Q. What are the optimized synthetic routes for (4S,5S)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole, and how can yields be maximized?

The compound is synthesized via a three-step procedure starting from (S)-(+)-2-phenylglycinol. Key steps include cyclization under reflux conditions using ethanol as a solvent and subsequent purification via recrystallization. Yields exceeding 83% per step are achieved by controlling reaction time (2–3 hours) and temperature (60–80°C). Polarimetry and spectroscopic methods (NMR, IR, GC-MS) confirm enantiomeric purity (>99%) . For derivatives, refluxing with substituted pyridines or aryl halides in ethanol/DMF mixtures (1:1) is recommended, followed by column chromatography for isolation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this oxazoline derivative?

- NMR : H and C NMR (in CDCl or DMSO-d) resolve stereochemistry via coupling constants (e.g., for diastereotopic protons).

- IR : Stretching frequencies at 1650–1680 cm confirm the oxazoline C=N bond.

- GC-MS : Molecular ion peaks (e.g., m/z 378 for CHNO) and fragmentation patterns validate purity.

- Polarimetry : Specific rotation ([α]) quantifies enantiomeric excess (e.g., >99% ee for (4S,5S)-isomers) .

Q. How can enantiomeric purity be maintained during synthesis and purification?

Chiral resolution is achieved using (S)-(+)-2-phenylglycinol as a chiral auxiliary. Recrystallization from ethanol/hexane mixtures removes diastereomeric impurities. Polarimetry and chiral HPLC (e.g., Chiralpak AD-H column) are critical for monitoring ee. Avoid prolonged heating during solvent removal to prevent racemization .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data for oxazoline derivatives?

For ambiguous X-ray diffraction data (e.g., twinned crystals or low-resolution datasets), use the SHELXL software package for refinement. Apply restraints to bond lengths/angles and validate thermal displacement parameters. High-resolution data (≤1.0 Å) combined with Hirshfeld surface analysis can resolve positional disorder. Cross-validate with spectroscopic data to ensure consistency .

Q. How does the stereochemistry of (4S,5S)-dihydrooxazole influence its performance as a ligand in asymmetric catalysis?

The rigid (4S,5S) configuration creates a chiral pocket that enhances enantioselectivity in transition-metal catalysis (e.g., Pd-catalyzed allylic alkylation). Computational studies (DFT) show that phenyl groups at C4/C5 restrict rotational freedom, stabilizing metal-ligand coordination geometries. Comparative studies with (4R,5R)-isomers demonstrate >90% ee differences in catalytic outcomes .

Q. What methodologies address low reproducibility in synthetic yields for dihydrooxazole derivatives?

- Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate formation.

- Parameter Optimization : Screen solvents (DMF vs. THF) and bases (EtN vs. KCO) to identify rate-limiting steps.

- Scale-Up Adjustments : For reflux-based syntheses, maintain a nitrogen atmosphere to prevent oxidation. Discrepancies in reported yields (e.g., 70–94%) often stem from trace moisture or impurities in starting materials; rigorous drying (molecular sieves) and HPLC-grade solvents mitigate this .

Q. How can computational modeling guide the design of novel dihydrooxazole-based ligands?

Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to metal centers (e.g., Cu, Pd). Substituent effects (e.g., electron-withdrawing groups on the pyridinyl ring) are modeled using Gaussian09 with B3LYP/6-31G(d) basis sets. QSAR studies correlate ligand bite angles with catalytic activity .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting spectroscopic data for dihydrooxazole derivatives?

Discrepancies in H NMR shifts (e.g., δ 7.2–7.5 ppm for aromatic protons) may arise from solvent polarity or concentration effects. Standardize conditions (e.g., 10 mg/mL in CDCl) and compare with literature data. For unresolved signals, use H-C HSQC/HMBC to assign ambiguous peaks. Cross-check with X-ray crystallography when available .

Q. What experimental controls validate the absence of racemization during synthetic steps?

- Chiral Stability Tests : Heat a purified sample at 80°C for 24 hours and re-analyze ee via HPLC.

- Kinetic Resolution : Monitor reaction progress using time-dependent polarimetry.

- Isotopic Labeling : Synthesize C-labeled analogs to track stereochemical integrity via NMR .

Methodological Recommendations

- Crystallography : Use SHELXL for high-precision refinement; deposit CIF files in the Cambridge Structural Database.

- Stereochemical Analysis : Combine X-ray, polarimetry, and chiral chromatography for robust ee determination.

- Catalytic Screening : Test ligands in benchmark reactions (e.g., asymmetric Henry reaction) to evaluate performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.